REACTION_CXSMILES
|
[C:1]([CH2:3][CH2:4][CH2:5][CH2:6][C:7]([OH:9])=[O:8])#[N:2].[OH-].[NH4+]>CN1CCCC1=O>[C:1]([CH2:3][CH2:4][CH2:5][CH2:6][C:7]([OH:9])=[O:8])#[N:2].[NH2:2][CH2:1][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([OH:9])=[O:8].[C:7]1(=[O:9])[NH:2][CH2:1][CH2:3][CH2:4][CH2:5][CH2:6]1 |f:1.2|
|
Name
|
stainless steel
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)CCCCC(=O)O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(#N)CCCCC(=O)O
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
Ru TiO2
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 g
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
Ru TiO2
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purged with nitrogen
|
Type
|
TEMPERATURE
|
Details
|
maintained at that level throughout the entire duration of the run (4 hr)
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
During the course of the reaction, samples (0.2 cc)
|
Type
|
CUSTOM
|
Details
|
were withdrawn periodically from the reactor through a sample port
|
Type
|
ADDITION
|
Details
|
with a mixture of bis-trimethylsilyl trifluoro acetamide (BSTFA) and trimethylchlorosilane
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CCCCC(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
NCCCCCC(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCCN1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |